REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[C:9]([O:13][C:14]([NH:16][C@H:17]([C:22](O)=[O:23])[C@H:18]([CH2:20][CH3:21])[CH3:19])=[O:15])([CH3:12])([CH3:11])[CH3:10].F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:10][C:9]([O:13][C:14](=[O:15])[NH:16][CH:17]([C:22]([NH:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:23])[CH:18]([CH3:19])[CH2:20][CH3:21])([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H]([C@@H](C)CC)C(=O)O
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
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Name
|
|
Quantity
|
11.95 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared by the procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(NC(C(CC)C)C(=O)NCC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |